molecular formula C12H7Br2N B162537 2,7-dibromo-9H-carbazole CAS No. 136630-39-2

2,7-dibromo-9H-carbazole

Cat. No. B162537
M. Wt: 325 g/mol
InChI Key: QPTWWBLGJZWRAV-UHFFFAOYSA-N
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Description

2,7-dibromocarbazole, also known as 2,7-dibromo-9H-carbazole, is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .


Synthesis Analysis

The synthesis of 2,7-dibromo-9H-carbazole involves the use of carbazole as a starting material . A specific example of a synthesis process involves using 2,7-dibromocarbazole as the starting material to synthesize 2,7-dibromo-9-heptadecanylcarbazole .


Molecular Structure Analysis

In the crystal structure of a related compound, the chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .


Chemical Reactions Analysis

2,7-dibromocarbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs . It is also used in the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .


Physical And Chemical Properties Analysis

2,7-dibromo-9H-carbazole has a molecular weight of 325.00 g/mol. It is a solid with a melting point of 225-230 °C .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

2,7-dibromo-9H-carbazole is used as a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OLEDs . The compounds synthesized from it show blue emission with high quantum yields, making them potential candidates for blue OLED materials .

Polymer Solar Cells

One of the popular products made from 2,7-dibromo-9H-carbazole is PCDTBT, a well-known polymer semiconductor used for polymer solar cells . The compounds synthesized from it have been investigated both experimentally and theoretically for their photoluminescence related properties in various states .

Organic Field-Effect Transistors (OFETs)

2,7-dibromo-9H-carbazole is also used in the synthesis of small molecules or polymers for the application of OFETs . The compounds derived from it have remarkable solid-state luminescence properties .

Polymer Light Emitting Diodes (PLEDs)

In the field of PLEDs, 2,7-dibromo-9H-carbazole is used as a starting material for the synthesis of carbazole series molecules or polymers . The synthesized compounds exhibit excellent optoelectronic properties .

Organoboron Compounds

2,7-dibromo-9H-carbazole is used in the synthesis of organoboron compounds. Two new A-D-A type organoboron compounds, BCz and BPACz, have been synthesized and their photoluminescence properties have been investigated . Both compounds show blue emission with high quantum yields, making them potential candidates for blue OLED materials .

Nanodevices, Rechargeable Batteries, and Electrochemical Transistors

Polycarbazole and its derivatives, which can be synthesized from 2,7-dibromo-9H-carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Biosensors and Corrosion Inhibition

Conjugated monomers of carbazole derivatives and their polymers, which can be synthesized from 2,7-dibromo-9H-carbazole, attract interest due to their suitability in a broad range of applications, such as biosensors and corrosion inhibition .

Dye-Sensitized Solar Cells and Perovskite Solar Cells

2,7-dibromo-9H-carbazole is used for further synthesis of semiconducting small molecules and polymers in the application of dye-sensitized solar cells and perovskite solar cells .

Safety And Hazards

2,7-dibromo-9H-carbazole is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause long-lasting harmful effects to aquatic life .

Future Directions

Carbazole and some of its derivatives may possess dioxin-like toxicity and could be persistent in the environment, but information on their distribution and environmental fate is limited . This suggests that future research could focus on understanding the environmental impact of these compounds.

properties

IUPAC Name

2,7-dibromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWWBLGJZWRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457082
Record name 2,7-dibromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dibromo-9H-carbazole

CAS RN

136630-39-2
Record name 2,7-dibromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromocarbazole
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Synthesis routes and methods

Procedure details

4,4′-dibromo-2,2′-diaminobiphenyl (3.5 g, 10.23 mmol) was dissolved in phosphoric acid and heated at 190° C. for 24 hours. The reaction mixture was cooled to room temperature and then NaHCO3 (aq) was gradually added thereto to form a solid. Then, the solid was filtered to obtain 2,7-dibromocarbazole (2.2 g, 66%), the compound represented by formula e. MS [M+] 323.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
D Khrustalev, A Yedrissov, A Vetrova… - Materials Today …, 2022 - Elsevier
One of the most popular building blocks for producing organic semiconductors is 2,7-dibromo-9H-carbazole and its derivatives. Building blocks based on 9H-carbazole are among the …
Number of citations: 3 www.sciencedirect.com
A Iraqi, I Wataru - Chemistry of materials, 2004 - ACS Publications
Preparation of poly(9-alkyl-9H-carbazole)-2,7-diyls using palladium-catalyzed cross-coupling reactions involving 2-bromo-7-bromomagnesio-9-alkyl-9H-carbazole derivatives is …
Number of citations: 147 pubs.acs.org
R Praveena, K Anbazhakan, K Sadasivam… - Materials Today …, 2021 - Elsevier
Water contamination because of dyeing industry is the matter of environmental chaoes since enormous amount of effluent is released into the water bodies. The dye effluent is highly …
Number of citations: 2 www.sciencedirect.com
X Guo, W Chen, R Wei, J Sui, X Huang… - Crystal Research …, 2021 - Wiley Online Library
The stability of solvates is very important in the field of crystal engineering. Molecular interaction and packing mode are important factors affecting the stability of solvates. In this study, 2,…
Number of citations: 2 onlinelibrary.wiley.com
RM Zubair - 2013 - i-rep.emu.edu.tr
Carbazoles (Cbz)s are well known electron-donating materials because of the conjugated π-electrons present in their structures, they are one of the most suitable candidates for …
Number of citations: 0 i-rep.emu.edu.tr
A Iraqi, DF Pickup, H Yi - Chemistry of materials, 2006 - ACS Publications
The preparation and characterization of poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s P1 and poly(3,6-dimethyl-9-alkyl-9H-carbazole-alt-9-alkyl-9H-carbazole-2,7 -diyl)s alternating …
Number of citations: 49 pubs.acs.org
K Dabrovolskas, I Jonuškienė, S Sutkuvienė… - Chemija, 2020 - lmaleidykla.lt
Seven compounds were synthesized by known methods, and their antibacterial activity was evaluated against Bacillus subtilis and Escherichia coli using a disk diffusion method. …
Number of citations: 7 www.lmaleidykla.lt
T Michinobu, H Kumazawa, E Otsuki… - Journal of Polymer …, 2009 - Wiley Online Library
A novel class of carbazole polymers, nitrogen‐linked poly(2,7‐carbazole)s, was synthesized by polycondensation between two bifunctional monomers using the palladium‐catalyzed …
Number of citations: 51 onlinelibrary.wiley.com
S Qiu, L Liu, B Wang, F Shen, W Zhang, M Li… - Macromolecules, 2005 - ACS Publications
A type of soluble and thermally stable semiladder polyphenylenes containing carbazole moieties (SLPFCs) have been prepared with a facile and short synthetic route. The full …
Number of citations: 27 pubs.acs.org
H Fromme, W Mi, T Lahrz, M Kraft… - Science of the Total …, 2018 - Elsevier
9H-carbazole is generated from incomplete combustion of diverse fossil fuels and biomass, in tobacco smoke and from industrial processes, while halogenated carbazoles have natural …
Number of citations: 53 www.sciencedirect.com

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